molecular formula C27H24N2O6 B11651881 1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11651881
M. Wt: 472.5 g/mol
InChI Key: FSQMGEVFZRRFOR-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (let’s call it Compound X for brevity) is a complex organic compound with the following chemical formula:

C31H27N3O4S2\text{C}_{31}\text{H}_{27}\text{N}_3\text{O}_4\text{S}_2C31​H27​N3​O4​S2​

. It belongs to the class of heterocyclic compounds and contains a benzodioxole ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the coupling of a benzodioxole-containing intermediate with a pyrimidine derivative. Copper-catalyzed coupling reactions followed by bromination steps have been employed . detailed synthetic procedures are proprietary and may vary depending on the specific industrial process.

Industrial Production: Industrial-scale production of Compound X typically involves multistep synthesis, purification, and isolation. The exact conditions and scale-up methods are closely guarded by manufacturers.

Chemical Reactions Analysis

Compound X undergoes several chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different intermediates.

    Substitution: Substituents on the benzodioxole ring can be modified.

    Condensation: It can participate in condensation reactions.

Common reagents include palladium catalysts, brominating agents, and various bases. Major products formed during these reactions depend on the specific reaction conditions.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: It exhibits potential antitumor activity .

    Chemistry: Researchers explore its reactivity and use it as a building block.

    Biology: It may interact with cellular targets.

    Industry: Its derivatives find applications in materials science.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its fused benzodioxole-pyrimidine structure. Similar compounds include other pyrimidine derivatives, but none share this exact combination.

Properties

Molecular Formula

C27H24N2O6

Molecular Weight

472.5 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H24N2O6/c1-17-24(26(30)33-15-19-11-12-22-23(13-19)35-16-34-22)25(29-27(31)28-17)20-9-5-6-10-21(20)32-14-18-7-3-2-4-8-18/h2-13,25H,14-16H2,1H3,(H2,28,29,31)

InChI Key

FSQMGEVFZRRFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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